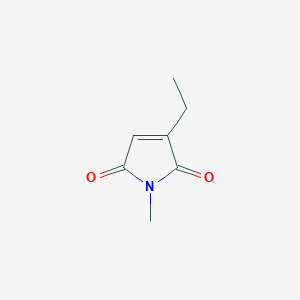
3-Ethyl-1-methyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is also known by other names such as 2-Ethyl-3-methylmaleimide and Methylethylmaleimide . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with maleic anhydride, followed by cyclization and methylation . The reaction conditions typically include the use of solvents such as chloroform or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce pyrrolidine derivatives .
Scientific Research Applications
3-Ethyl-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-methylmaleimide
- Methylethylmaleimide
- 3-Ethyl-4-methyl-1H-pyrrole-2,5-dione
Uniqueness
3-Ethyl-1-methyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-ethyl-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H9NO2/c1-3-5-4-6(9)8(2)7(5)10/h4H,3H2,1-2H3 |
InChI Key |
VNICJXCATREWMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)
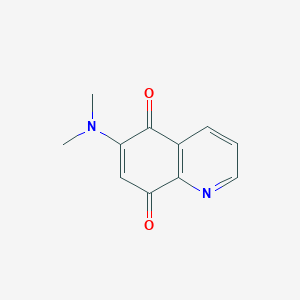

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

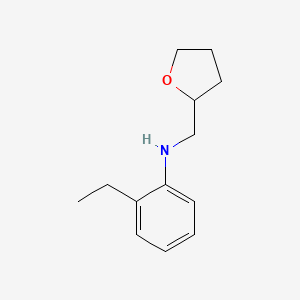

![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
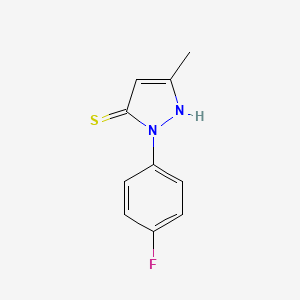
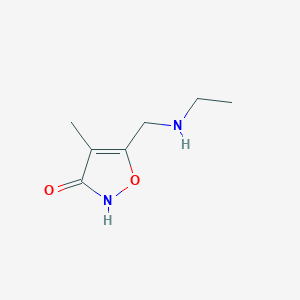
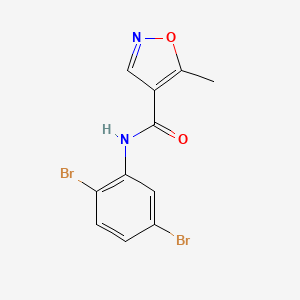
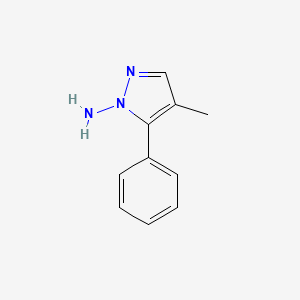

![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)
